molecular formula C8H16N2O B15199294 2-(Pyrrolidin-1-yl)butanamide

2-(Pyrrolidin-1-yl)butanamide

Cat. No.: B15199294
M. Wt: 156.23 g/mol
InChI Key: DQOSEHWNUDEBQL-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)butanamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a pyrrolidine moiety linked to a butanamide chain, a structural motif found in several pharmacologically active molecules. Compounds with this core structure have been investigated as modulators of voltage-gated potassium channels, specifically the KCNQ (Kv7) family . The KCNQ2 channel subtype is a validated target for enhancing acetylcholine release, which is relevant for research into cognitive function and certain neurological conditions . The structure-activity relationship (SAR) of related compounds demonstrates that even minor modifications, such as changing a side chain from an ethyl group to a hydrogen atom, can cause a dramatic functional shift from channel inhibition to activation, suggesting an interaction at a critical site for controlling channel gating . This "mode-switch" phenomenon makes the structural template of 2-(pyrrolidin-1-yl)aniline derivatives a valuable scaffold for exploring novel mechanisms of ion channel modulation . Furthermore, the pyrrolidin-1-yl group is a common feature in several antiepileptic drugs (e.g., levetiracetam and brivaracetam) and other investigational anticonvulsants, underscoring its relevance in central nervous system (CNS) drug discovery . This product is provided for research purposes only and is intended for use by qualified laboratory and scientific personnel. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-pyrrolidin-1-ylbutanamide

InChI

InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11)

InChI Key

DQOSEHWNUDEBQL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)N1CCCC1

Origin of Product

United States

Synthetic Methodologies for 2 Pyrrolidin 1 Yl Butanamide and Its Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer powerful routes to chiral compounds like 2-(pyrrolidin-1-yl)butanamide, providing high enantioselectivity under mild reaction conditions. These strategies often involve the enzymatic conversion of precursors, biocatalytic resolution of racemic mixtures, and the careful optimization of reaction parameters to maximize efficiency and selectivity.

The synthesis of specific enantiomers of pyrrolidine (B122466) derivatives can be achieved through the direct enzymatic conversion of prochiral or chiral precursors. For instance, the S-enantiomer of a related compound, (S)-2-(2-oxopyrrolidin-1-yl)butanamide, has been synthesized from L-methionine, demonstrating the use of a naturally occurring chiral building block. researchgate.net

While direct enzymatic routes to this compound are not extensively detailed in the provided literature, analogous chemoenzymatic syntheses highlight the potential of this approach. For example, enantioenriched 2-aryl azepanes have been generated biocatalytically via asymmetric reductive amination using imine reductases (IREDs) or through the deracemization of racemic amines using monoamine oxidases. nih.gov These enzyme classes are capable of installing chirality with high fidelity, suggesting their applicability in converting suitable precursors into enantiomerically pure pyrrolidine amides.

Biocatalytic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on an enzyme's ability to selectively react with only one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. A highly enantioselective DKR has been described for the synthesis of chiral alcohols using commercial ketoreductases (KREDs), achieving high conversions and excellent enantiomeric excesses. researchgate.net Similarly, hydrolases are commonly used for resolution. An epoxide resolution process using an epoxide hydrolase from Agromyces mediolanus was developed to produce multi-gram quantities of (R)-2-butyl-2-ethyloxirane at high concentrations (>300 g/L) and purity. researchgate.net

The following table summarizes the performance of various biocatalytic reactions in producing enantiomerically pure compounds, illustrating the high yields and selectivities that can be achieved. nih.gov

Multi-step Synthetic Routes for Pyrrolidine-Butanamide Scaffolds

The construction of pyrrolidine-butanamide scaffolds often involves multi-step sequences that strategically build the core structure and introduce desired functional groups. A common approach begins with the synthesis of the pyrrolidine ring, which can then be elaborated to append the butanamide side chain. For instance, a general strategy may involve the initial formation of a suitable N-substituted pyrrolidine precursor. This can be achieved through various methods, including the reductive amination of a dicarbonyl compound with an appropriate amine or via cycloaddition reactions.

One illustrative multi-step approach involves the synthesis of 2-substituted pyrrolidines from simple starting materials like carbonyl compounds (primarily aromatic aldehydes) and 3-chloropropylamine. organic-chemistry.org Following the formation of the core pyrrolidine ring, subsequent N-acylation with a butanoyl derivative, such as butanoyl chloride or butanoic anhydride, would yield the final butanamide scaffold. The choice of reagents and reaction conditions at each step is critical to ensure high yields and purity of the intermediate and final products.

Another versatile strategy employs the use of readily available starting materials that undergo a series of transformations to build the pyrrolidine ring. For example, efficient titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes provide a direct route to pyrrolidine structures. organic-chemistry.org This method benefits from a redox-relay mechanism that facilitates selective C-N bond cleavage and formation. organic-chemistry.org Once the pyrrolidine core is established, the butanamide moiety can be introduced in a subsequent step.

Advanced Synthetic Techniques

Modern organic synthesis has seen the advent of advanced techniques that offer significant advantages over traditional methods, including reduced reaction times, increased yields, and enhanced stereoselectivity.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. chemicaljournals.compensoft.net Unlike conventional heating which relies on conduction and can lead to uneven temperature distribution, microwave irradiation directly heats the reactants and solvent through dielectric heating. erowid.org This rapid and uniform heating can dramatically reduce reaction times, often from hours to minutes, while also minimizing the formation of side products. chemicaljournals.comerowid.org

In the context of pyrrolidine synthesis, MAOS has been successfully applied to various reaction types, including cycloadditions and N-alkylation reactions. nih.gov For example, the synthesis of pyrrole-based compounds has been achieved by reacting various amines with 2,5-dimethoxytetrahydrofuran (B146720) under microwave irradiation, with optimal conditions found at 120 °C for 20 minutes without a solvent. pensoft.net While a specific MAOS protocol for this compound is not detailed in the provided sources, the successful application of this technology to the synthesis of related pyrrolidine and pyrrole (B145914) structures suggests its potential for efficiently constructing the target molecule. pensoft.netnih.govnih.gov

A comparative study on the synthesis of a pyrrolidine-fused chlorin (B1196114) derivative highlighted the efficiency of MAOS. The microwave-assisted approach required only 4 hours, compared to 8 hours for conventional heating, although a slight reduction in yield was observed. nih.gov This trade-off between reaction time and yield is a common consideration in the application of MAOS. nih.gov

ReactionHeating MethodReaction TimeYieldReference
Pyrrolidine-fused chlorin synthesisConventional8 hours50% nih.gov
Pyrrolidine-fused chlorin synthesisMicrowave (MAOS)4 hours41% nih.gov
N-alkylation of chlorinMicrowave (MAOS)5 minutes- nih.gov

Stereodivergent Procedures in Pyrrolidine Synthesis

Stereodivergent synthesis provides a powerful strategy to access multiple stereoisomers of a molecule from a common set of starting materials by simply modifying the reaction conditions or the sequence of reagent addition. acs.orgnih.gov This approach is particularly valuable for the synthesis of complex pyrrolidines, which often contain multiple stereocenters. acs.org

One notable stereodivergent methodology involves the intramolecular reaction of oxime ethers and cyclopropane (B1198618) diesters. acs.orgnih.gov By reversing the order of addition of the catalyst and substrate, two different diastereomers of a substituted pyrrolo-isoxazolidine, a precursor to pyrrolidines, can be formed with high selectivity. acs.orgnih.gov This allows for efficient access to either 2,5-trans- or 2,5-cis-substituted pyrrolidines from the same starting materials. acs.org

Another example of stereodivergent synthesis is the gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/reduction. rsc.org In this reaction, the stereochemical outcome can be controlled by the choice of the nitrogen-protecting group, leading to either the cis- or trans-2,5-disubstituted pyrrolidine. rsc.org This method has been successfully applied to the total synthesis of diastereomeric alkaloid natural products. rsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides also offers a high degree of versatility for accessing different stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org

MethodKey Control ElementOutcomeReference
Intramolecular reaction of oxime ethers and cyclopropane diestersOrder of catalyst and substrate additionSelective formation of two discrete diastereomers acs.orgnih.gov
Gold-catalyzed tandem reaction of amino alkynesNitrogen protecting groupSwitchable stereochemical outcome (cis/trans) rsc.org
Catalytic asymmetric 1,3-dipolar cycloaddition-Access to different stereochemical patterns rsc.org

Mechanistic Studies of Synthetic Transformations

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient routes.

Reaction Mechanism Elucidation in Pyrrolidinone Formation

Pyrrolidinones, also known as γ-lactams, are key structural motifs and can be precursors to compounds like this compound. The formation of the pyrrolidinone ring can proceed through several mechanisms, with one of the most common industrial methods being the ammonolysis of γ-butyrolactone. chemicalbook.com This reaction is typically carried out at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) and proceeds without a catalyst to produce 2-pyrrolidone with high conversion and selectivity. chemicalbook.com In an aqueous strong acid or base solution, 2-pyrrolidone can undergo hydrolysis to form 4-aminobutyric acid. chemicalbook.com

Mechanistic studies on the reactivity of pyrrolidines have shown that they can undergo nitrogen-atom insertion to form cyclic hydrazones. acs.org These transformations are thought to proceed through an azomethine imine intermediate, which can then rearrange via an unusual self-catalysis mechanism involving a dimeric tetrazine. acs.org

Role of Catalysis in Stereoselective Synthesis

Catalysis plays a pivotal role in achieving high levels of stereoselectivity in the synthesis of pyrrolidine derivatives. Various catalytic systems, including those based on transition metals and biocatalysts, have been developed to control the formation of specific stereoisomers.

Gold catalysis has proven to be particularly effective in the stereoselective synthesis of pyrrolidines. rsc.orgnih.govacs.org For example, a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction has been developed for the synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. nih.govacs.org The choice of the gold complex and its ligands can significantly influence the diastereoselectivity of the reaction. rsc.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral pyrrolidine derivatives. Laccase from Myceliophthora thermophila has been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to produce highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters in good yields (42–91%). rsc.org

Heterogeneous catalytic hydrogenation of highly substituted pyrroles is another effective method for producing functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This process likely involves a two-step hydrogenation sequence where the initial reduction of a C=X bond creates a stereocenter that directs the subsequent reduction of the pyrrole ring. nih.gov

Catalyst TypeReactionKey FeatureReference
Gold (Au)Tandem alkyne hydroamination/iminium formation/reductionStereochemical outcome controlled by N-protecting group rsc.org
Gold (Au)Tandem alkyne hydroamination/iminium ion formation/allylationForms tetrasubstituted carbon stereocenters nih.govacs.org
Laccase (Biocatalyst)Oxidation of catechols and subsequent 1,4-additionForms all-carbon quaternary stereocenters rsc.org
Heterogeneous CatalystHydrogenation of substituted pyrrolesExcellent diastereoselectivity, up to four new stereocenters nih.gov

Stereochemical Aspects in the Synthesis and Analysis of 2 Pyrrolidin 1 Yl Butanamide

Enantioselective Synthesis Strategies

The development of methods to synthesize a specific enantiomer of a chiral compound, known as enantioselective synthesis, is a cornerstone of modern pharmaceutical chemistry. For 2-(Pyrrolidin-1-yl)butanamide, the primary goal has been the efficient production of the (S)-enantiomer. Strategies often involve the use of chiral starting materials or chiral catalysts to direct the formation of the desired stereoisomer.

Key approaches include:

Use of Chiral Pool Precursors: A common strategy involves starting with an enantiomerically pure precursor, such as (S)-2-aminobutanol or its derivatives. These precursors, derived from natural sources, provide a pre-existing stereocenter that is incorporated into the final molecule.

Asymmetric Hydrogenation: This technique introduces chirality by the hydrogenation of a prochiral precursor using a chiral catalyst, often a transition metal complex with a chiral ligand. This method can offer high enantioselectivity.

Catalytic Enantioselective Reactions: Researchers have explored various catalytic methods, including the use of chiral Brønsted acids to catalyze reactions with high enantioselectivity. nih.gov For instance, the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, catalyzed by a chiral Brønsted acid, demonstrates a modern approach to creating enantioenriched building blocks that can be transformed into desired products. nih.gov

The versatility of these strategies allows for the synthesis of not only Levetiracetam (B1674943) but also its derivatives, which is crucial for structure-activity relationship studies. nih.gov

Chiral Resolution Techniques for this compound and its Derivatives

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a critical process in the production of enantiomerically pure drugs. wikipedia.org For this compound, various resolution techniques have been employed. pharmtech.comnih.gov

Resolution TechniqueDescriptionApplicability to this compound
Diastereomeric Crystallization The racemate is reacted with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by crystallization. wikipedia.org The resolving agent is then removed to yield the pure enantiomers. wikipedia.org This is a widely used industrial method. wikipedia.orgpharmtech.comWhile effective for many amines and acids, finding an efficient chiral resolving agent for 2-(2-oxopyrrolidin-1-yl)butanamide has been challenging. pharmtech.com
Preparative Chiral Chromatography This technique uses a chiral stationary phase (CSP) to separate enantiomers. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov Polysaccharide-based CSPs are commonly used. nih.govThis is a highly effective method for separating the enantiomers of this compound and is often used when other methods are not suitable. pharmtech.comnih.gov It can be scaled up for industrial production. nih.gov
Enzymatic Kinetic Resolution This method uses enzymes as chiral catalysts. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two.Biocatalysis is a common strategy for resolving alcohols and can be applied to intermediates in the synthesis of this compound. pharmtech.com
Enantiospecific Cocrystallization A newer strategy where a chiral coformer is used to selectively crystallize one enantiomer from a racemic mixture. pharmtech.com This technique has been successfully demonstrated for an enantiomeric mixture of 2-(2-oxopyrrolidin-1-yl)butanamide. pharmtech.comnih.gov

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is crucial. For the enantiomers of this compound, the assignment of (S) and (R) configurations is fundamental.

Methods for determining absolute configuration include:

X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional structure of the molecule can be determined. nih.gov This method was used to assign the absolute configuration of related chiral lactams. nih.gov

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and can be compared with quantum chemical calculations to make an assignment.

Correlation with Known Compounds: The absolute configuration can sometimes be determined by chemically correlating the unknown compound to a compound whose absolute configuration is already known.

The (S)-configuration of the active enantiomer of ketorolac, a related pyrrolidine (B122466) derivative, was determined to be significantly more potent than the (R)-isomer, highlighting the importance of correct configuration assignment. nih.gov

Conformational Analysis of Pyrrolidine and Butanamide Moieties

The biological activity of a molecule is not only determined by its configuration but also by its preferred three-dimensional shape, or conformation. For this compound, the flexibility of the pyrrolidine ring and the butanamide side chain is a key area of study.

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the conformational landscape of Levetiracetam in different environments, such as in the gas phase and in solution. bohrium.comresearchgate.net These studies have identified numerous stable conformers, with the relative orientation of the butanamide group being particularly sensitive to the solvent environment. bohrium.comresearchgate.net The pyrrolidine ring itself is not flat but exists in puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net The interconversion between these puckered forms is generally rapid. researchgate.net

Influence of Substituents on Ring Puckering and Conformation

Stereoelectronic Effects: The nature and position of substituents can create stereoelectronic effects that favor one ring pucker over another. researchgate.net

Steric Hindrance: Bulky substituents will tend to occupy positions that minimize steric strain, thereby influencing the ring's conformation.

Impact on Activity: Studies on related pyrrolidine derivatives have shown that substituents can have a dramatic impact on biological activity. For example, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, the introduction of fluorine atoms at the 4-position of the pyrrolidine ring led to a significant increase in inhibitory activity against certain enzymes compared to methoxy-substituted analogues. nih.gov The analogue with a propyl substituent at the 4-position of the pyrrolidine ring, Brivaracetam, also shows distinct pharmacological properties. nih.gov

This detailed understanding of the stereochemical features of this compound is essential for the rational design of new, more effective derivatives and for optimizing the production of the desired enantiomer.

Structural Elucidation and Advanced Characterization of 2 Pyrrolidin 1 Yl Butanamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-(Pyrrolidin-1-yl)butanamide by probing the chemical environment of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. bohrium.com ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons, respectively, while 2D NMR experiments establish connectivity between atoms. bohrium.com

In D₂O, the ¹H NMR spectrum of Levetiracetam (B1674943) shows distinct signals corresponding to the different protons in the molecule. bohrium.com The ethyl group protons appear as a triplet and a quartet, characteristic of their coupling pattern. The protons of the pyrrolidinone ring exhibit complex multiplets due to their diastereotopic nature.

The ¹³C NMR spectrum complements the ¹H data, showing resonances for each unique carbon atom. bohrium.com The carbonyl carbons of the amide and the pyrrolidinone ring are typically observed at the downfield end of the spectrum.

Table 1: NMR Spectroscopic Data for this compound

Technique Atom Chemical Shift (ppm)
¹H NMR (D₂O) Ethyl-CH₃ Triplet
Ethyl-CH₂ Quartet
Pyrrolidinone-CH₂ Multiplets
α-CH Multiplet
¹³C NMR (D₂O) Carbonyl (Amide) Downfield
Carbonyl (Pyrrolidinone) Downfield
α-Carbon ~50-60
Pyrrolidinone Carbons ~20-40
Ethyl Carbons ~10-30

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

A [¹H, ¹H] COSY NMR spectrum can be used to confirm the coupling between the ethyl group protons and to trace the connectivity within the pyrrolidinone ring. bohrium.com

Mass Spectrometry (MS and HRMS) for Molecular Identity

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further solidifying the molecular formula. researchgate.net

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight (170.21 g/mol ). drugfuture.comnih.govdrugbank.com Common fragmentation patterns involve the loss of the amide group and cleavage of the pyrrolidinone ring. One of the major fragments observed is at m/z 126.09404. nih.gov

Table 2: Mass Spectrometry Data for this compound

Technique Ion m/z (Mass-to-Charge Ratio)
HRMS (ESI-QTOF) [M+H]⁺ 171.1121
MS/MS Fragment 1 126.09404
Fragment 2 98.09634
Fragment 3 69.03458
Fragment 4 58.06427

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrational frequencies of its bonds. researchgate.net

The IR spectrum shows characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of both the amide and the lactam (pyrrolidinone), and C-H stretching of the alkyl groups. The solid-phase FT-IR spectrum of (S)-2-(2-oxopyrrolidin-1-yl) butanamide has been recorded in the region of 4000-450 cm⁻¹. researchgate.net

Table 3: Vibrational Spectroscopy Data for this compound

Technique Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
IR N-H (Amide) Stretching 3400-3200
IR C-H (Alkyl) Stretching 3000-2850
IR C=O (Amide) Stretching ~1660
IR C=O (Lactam) Stretching ~1690
Raman C-C Stretching Various

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of Levetiracetam reveals that it crystallizes in the monoclinic system with the space group P2₁. cambridge.org

Analysis of Molecular Geometry and Conformation in Crystal Structures

Table 4: Selected Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 9.7709(3)
b (Å) 6.2202(2)
c (Å) 14.7280(4)
β (°) 96.0340(10)
Volume (ų) 890.16(5)
Z 2

Data for a co-crystal of levetiracetam. cambridge.org

Intermolecular Interactions and Crystal Packing Studies

In the crystalline state, molecules of this compound are held together by a network of intermolecular hydrogen bonds. researchgate.netcambridge.org The primary amide group acts as a hydrogen bond donor, with the hydrogens forming bonds with the carbonyl oxygen of the pyrrolidinone ring of neighboring molecules. researchgate.net These N—H⋯O hydrogen bonds link the molecules into infinite chains. researchgate.net

Table 5: Compound Names Mentioned

Compound Name
This compound
Levetiracetam

Polymorphism and Solid-State Phase Characterization

The ability of a solid material to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of pharmaceutical development, as different polymorphs can exhibit distinct physicochemical properties. In the context of this compound, also known as Levetiracetam, extensive research has been conducted to identify and characterize its solid-state forms.

Levetiracetam has been shown to exhibit polymorphism, with at least three crystalline forms identified: Form I, Form II, and Form III. geneesmiddeleninformatiebank.nl Form I is the most common and is the form typically produced by drug substance manufacturers. geneesmiddeleninformatiebank.nlcbg-meb.nl Further investigation into the crystallization of Levetiracetam has also revealed the potential for a Form IV. google.com The racemic mixture, (RS)-2-(2-oxopyrrolidin-1-yl)butyramide (etiracetam), also displays complex solid-state behavior, with two identified polymorphs and a hydrate (B1144303) phase. researchgate.net

The characterization of these solid-state phases employs a variety of advanced analytical techniques. X-ray Powder Diffraction (XRPD) is a fundamental tool for distinguishing between different crystalline forms based on their unique diffraction patterns. nih.govnih.gov Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) are used to investigate phase transitions, melting points, and the thermal stability of the different forms. nih.govresearchgate.net Other methods like high-temperature X-ray diffraction (HT-XRD), hot-stage optical microscopy, and diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy provide further insights into the solid-state transformations and structural differences between polymorphs. nih.govresearchgate.netbgu.ac.il

Studies on Levetiracetam have demonstrated that its solid form is remarkably stable under a range of conditions, including variations in temperature and mechanical stress. nih.gov Attempts to induce phase transformations through different crystallization techniques, such as using various solvents, temperatures, sublimation, and melt cooling, have consistently resulted in the original, stable crystal form. nih.gov This inherent stability is a desirable characteristic for a pharmaceutical active ingredient.

Table 1: Polymorphic and Solid-State Forms of this compound and Related Compounds

CompoundIdentified Solid-State FormsCharacterization Techniques
Levetiracetam ((S)-2-(Pyrrolidin-1-yl)butanamide)Form I, Form II, Form III, Form IV geneesmiddeleninformatiebank.nlgoogle.comXRPD, DSC, HT-XRD, Hot-Stage Microscopy nih.govresearchgate.net
Etiracetam ((RS)-2-(2-oxopyrrolidin-1-yl)butyramide)Two polymorphs, one hydrate phase researchgate.netStructural and thermal analysis researchgate.net
Piracetam (2-oxo-1-pyrrolidine acetamide)Multiple polymorphs (including Form I, II, III, VI) and solvates researchgate.netDSC, HT-XRD, Thermal Analysis, Hot-Stage Optical Microscopy, Raman Spectroscopy researchgate.net

Chromatographic Purity and Enantiomeric Excess Determination

Ensuring the chemical purity and, crucially, the enantiomeric purity of this compound is paramount, as the desired therapeutic activity resides in the (S)-enantiomer. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing both the presence of impurities and for quantifying the enantiomeric excess.

A variety of chiral HPLC methods have been developed for the effective separation of Levetiracetam from its inactive (R)-enantiomer. nih.govnih.gov These methods often rely on the use of specialized chiral stationary phases (CSPs) that can differentiate between the two enantiomers. Commonly used CSPs include amylose-based columns like Chiralpak AD-H and α1-acid glycoprotein (B1211001) (AGP) columns. nih.govnih.govlums.ac.ir

The mobile phase composition is a critical parameter that is optimized to achieve adequate separation (resolution). Typical mobile phases for normal-phase chromatography on a Chiralpak column consist of a mixture of hexane (B92381) and an alcohol like isopropanol. nih.gov For reversed-phase separations on an AGP column, an aqueous buffer, such as a phosphate (B84403) buffer, is commonly employed. nih.govlums.ac.ir

An alternative approach to chiral separation involves pre-column derivatization. In this technique, the enantiomers are reacted with a chiral derivatizing agent, such as o-phthalaldehyde (B127526) and N-acetyl-L-cysteine, to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral stationary phase, like a C18 column, and detected with high sensitivity using a fluorescence detector.

The performance of these analytical methods is rigorously validated to ensure they are fit for purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer. nih.govnih.gov These validated methods are essential for quality control in both the bulk drug substance and the final pharmaceutical formulations. nih.gov

Table 2: Examples of Chromatographic Conditions for Enantiomeric Purity of this compound

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionReported LOD for (R)-enantiomerReference
Chiralpak AD-HHexane:Isopropanol (90:10, v/v)1.0UV900 ng/mL nih.gov
Chiral-α1-acid glycoprotein (AGP)Phosphate buffer (pH 7)0.7UV (210 nm)0.1 µg/mL nih.govlums.ac.ir
C18 (after derivatization)Ammonium acetate (B1210297) (20 mM, pH 7.3):Methanol (55:45)1.0Fluorescence (λex = 330 nm, λem = 450 nm)0.02 µg/mL
CROWNPAK CR (+)Perchloric acid solution (0.05%)0.3UV (200 nm)0.0002 mg/mL (for (R)-2-aminobutanamide) asianpubs.org

Density Functional Theory (DFT) Computations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust method for predicting the molecular structure and electronic properties of chemical compounds. nih.gov For derivatives of this compound, DFT calculations have been instrumental in understanding their fundamental characteristics.

Harmonic Vibrational Frequencies and Spectroscopic Predictions

DFT calculations have been successfully used to determine and analyze the harmonic vibrational frequencies of related structures, such as (S)-2-(2-oxopyrrolidin-1-yl) butanamide. nih.gov By utilizing basis sets like 6-31G(d,p) and 6-31+G(d,p), researchers can predict the vibrational spectra (FT-IR and FT-Raman) of these molecules. nih.govnih.gov The assignments of the spectral bands are often carried out using Normal Coordinate Analysis (NCA) with the Scaled Quantum Mechanical Force Field Methodology (SQMFF), which has shown good agreement between observed and calculated wavenumbers. nih.gov This detailed vibrational analysis helps in confirming the molecular structure and understanding the bonding characteristics. For instance, the solid-phase FT-IR and FT-Raman spectra of (S)-2-(2-oxopyrrolidin-1-yl) butanamide were recorded and compared with theoretical predictions to validate the computational model. nih.govnih.gov

Table 1: DFT Methods and Basis Sets for Spectroscopic Analysis

Computational MethodBasis SetApplicationReference
DFT6-31G(d,p), 6-31+G(d,p)Harmonic Vibrational Frequencies nih.gov
HF, B3LYP, B3PW916-31G(d,p)Structural and Spectroscopic Analyses nih.gov

HOMO-LUMO Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's stability and charge transfer characteristics. nih.govscirp.org For (S)-2-(2-oxopyrrolidin-1-yl) butanamide, the calculated HOMO and LUMO energies have indicated that charge transfer occurs within the molecule. nih.gov A smaller HOMO-LUMO gap suggests a higher reactivity and the potential for intramolecular charge transfer, which can be a significant factor in the molecule's biological activity. scirp.org Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand hyperconjugative interactions and charge delocalization within the molecule, providing a clearer picture of its electronic structure. nih.govnih.gov

Table 2: Key Electronic Properties from DFT Calculations

PropertySignificanceReference
HOMO-LUMO Energy GapIndicates molecular reactivity and charge transfer potential nih.govscirp.org
Natural Bond Orbital (NBO) AnalysisReveals hyperconjugative interactions and charge delocalization nih.govnih.gov

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing a dynamic picture of its behavior. For pyrrolidine-based structures, MD simulations can reveal the flexibility of the pyrrolidine (B122466) ring and how different substituents influence its conformation. nih.gov The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," allows it to explore a wide pharmacophore space, which is a significant advantage in drug design. nih.govresearchgate.net MD simulations have been employed to study the stability of complexes formed between pyrrolidin-2-one derivatives and biological targets like acetylcholinesterase (AChE), suggesting that these compounds can form stable interactions. nih.gov

In Silico Predictions of Molecular Interactions and Biological Activities

Computational methods are extensively used to predict how a molecule might interact with biological targets, thereby guiding the design of new therapeutic agents.

Molecular Docking Studies of Pyrrolidine-Butanamide Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For pyrrolidine-butanamide scaffolds and their derivatives, docking studies have been crucial in identifying potential biological targets and understanding their binding modes. nih.govresearchgate.net For instance, derivatives of pyrrolidin-2-one have been docked into the active site of acetylcholinesterase (AChE), with some compounds showing higher docking scores than the reference drug donepezil. nih.gov Similarly, spiropyrrolidine derivatives have been docked into the binding sites of enzymes like glucosamine-6-phosphate synthase, providing insights into their potential antimicrobial activity. mdpi.comresearchgate.net These studies help in clarifying the binding modes and can guide the development of more potent inhibitors. researchgate.net

Conclusion

The 2-(Pyrrolidin-1-yl)butanamide scaffold represents a privileged structure in medicinal chemistry, most notably as the foundation for a successful class of anticonvulsant drugs. The synthetic versatility of this scaffold has allowed for extensive exploration of its structure-activity relationships, leading to a deep understanding of the molecular features required for potent biological activity. The critical roles of the 2-oxopyrrolidine ring, the stereochemistry of the butanamide side chain, and the nature of substituents on the pyrrolidine (B122466) ring have been well-established through rigorous scientific investigation. As research continues to uncover new synthetic methodologies and explore a wider range of biological targets, the this compound scaffold is poised to remain a significant and fruitful area of chemical and pharmacological research.

Mechanistic Studies of Biological Activity of 2 Pyrrolidin 1 Yl Butanamide and Its Analogues

Exploration of Molecular Targets and Ligand Binding Sites

The biological effects of 2-(Pyrrolidin-1-yl)butanamide and its analogues are underpinned by their interactions with specific molecular targets. Research has identified key proteins, including enzymes, receptors, and ion channels, as binding partners for this class of compounds.

Receptor and Ion Channel Modulator Studies

The neuromodulatory effects of some pyrrolidin-1-yl-butanamide analogues are linked to their interaction with specific receptors and ion channels in the central nervous system.

A prominent analogue, levetiracetam (B1674943), which is the (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanamide, is known to bind to the synaptic vesicle protein 2A (SV2A). nih.govjove.comresearchgate.net This binding is specific and stereoselective, with a strong correlation between the affinity for SV2A and the compound's anticonvulsant activity. nih.govresearchgate.net SV2A is a transmembrane glycoprotein (B1211001) found in synaptic vesicles and is believed to play a role in the modulation of neurotransmitter release. jove.com Levetiracetam's binding to SV2A is thought to be the primary mechanism for its therapeutic effects. nih.govjove.com

Regarding ion channels, studies on levetiracetam have shown that it does not significantly modulate neuronal voltage-gated Na+ channels or T-type Ca2+ currents. nih.gov However, other research suggests that its effects on motor cortex excitability are mainly through the modulation of ion channel function, leading to an elevation in motor threshold. nih.gov This indicates an indirect influence on ion channel activity rather than direct binding and blockade.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms of how these compounds exert their effects involves analyzing their binding modes, stereoselective interactions, and the relationship between their chemical structure and biological activity.

Binding Mode Analysis and Stereoselective Interactions

The biological activity of this compound analogues is highly dependent on their three-dimensional structure and how they fit into their molecular targets.

For levetiracetam, its binding to SV2A is saturable, reversible, and stereospecific. nih.gov Molecular modeling and mutagenesis studies have identified several key residues within SV2A that are crucial for this interaction. nih.gov Docking studies suggest that both hydrophobic interactions and hydrogen bonds are important for the recognition of racetam ligands within the transmembrane hydrophilic core of SV2A. frontiersin.org The binding site for levetiracetam appears to be a pocket in front of the binding site for other racetams, containing polar amino acids that can interact with substituents at the 4-position of the pyrrolidinone ring. nih.gov

The stereochemistry of the pyrrolidine (B122466) ring and its substituents plays a pivotal role in biological activity. nih.govnih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, which in turn governs the binding affinity to enantioselective proteins. nih.gov For pyrrolidone butanamide derivatives, the (S)-configuration at the carbon alpha to the carboxamide is preferred for high affinity to the levetiracetam binding site. acs.org

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Butanamide Derivatives

Systematic modifications of the pyrrolidine-butanamide scaffold have provided valuable insights into the structural requirements for biological activity.

For analogues of levetiracetam, extensive SAR studies have revealed the following key features:

The carboxamide moiety is essential for binding affinity. acs.org

An ethyl group with the (S)-configuration at the alpha position to the carboxamide is the preferred substituent among numerous side chains tested. acs.org

The 2-oxopyrrolidine ring is favored over piperidine (B6355638) analogues or acyclic structures. acs.org

Substitution at the 3 or 5-positions of the lactam ring generally leads to a decrease in binding affinity. acs.org

Substitution at the 4-position of the lactam ring with small hydrophobic groups can enhance both in vitro and in vivo potency. acs.org

Substitutions on the pyrrolidine ring have a profound impact on the biological activity of pyrrolidine-butanamide derivatives. The position and nature of the substituent can influence the conformation of the ring and its interaction with the binding site. nih.gov

Studies on 4-substituted pyrrolidone butanamides have shown that introducing small hydrophobic groups at this position can significantly improve potency. acs.org For example, the selection of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide as a more potent antiseizure agent than levetiracetam highlights the benefit of a propyl group at the 4-position. acs.orgnih.gov

Below is a table summarizing the structure-activity relationships for substitutions on the pyrrolidone ring of levetiracetam analogues, based on their binding affinity to the levetiracetam binding site (LBS).

Position of SubstitutionNature of SubstituentEffect on LBS AffinityReference
α-position to carboxamide(S)-ethyl groupPreferred for high affinity acs.org
3-position of lactam ringVarious substituentsDecreases affinity acs.org
5-position of lactam ringVarious substituentsDecreases affinity acs.org
4-position of lactam ringSmall hydrophobic groups (e.g., propyl)Improves in vitro and in vivo potency acs.orgnih.gov
Polar groupsCan interact with polar amino acids in the binding pocket nih.gov
Impact of Butanamide Moiety Modifications

The butanamide moiety of this compound is a critical determinant of its biological activity. Systematic investigations into modifications of the pyrrolidone acetamide (B32628) scaffold have revealed several key structure-activity relationships (SAR). acs.org

The carboxamide group within the butanamide portion is indispensable for affinity to its biological targets. acs.org Among various substitutions at the alpha position to the carboxamide, an ethyl group has been identified as the preferred substituent. acs.org Further research into analogues has shown that replacing the picolinic acid moiety in some related compounds with a variety of o-hydroxy-substituted arylcarboxylic acids can retain or even enhance activity against certain fungal pathogens. nih.gov

In the context of nootropic agents, which share structural similarities, modifications of the butanamide side chain have been explored. For instance, the synthesis of 2-oxo-1-pyrrolidinesulfonic acid derivatives was undertaken to create compounds with physicochemical properties intermediate between established nootropic agents. nih.gov However, these specific sulfonic acid derivatives did not exhibit significant antiamnestic activity in preclinical models. nih.gov This highlights the precise structural requirements of the butanamide moiety for eliciting a desired biological response.

Interactive Table: Impact of Butanamide Moiety Modifications

Modification Observed Impact on Biological Activity Reference Compound(s)
Removal or significant alteration of the carboxamide group Essential for affinity; removal leads to loss of activity. acs.org Levetiracetam acs.org
Substitution at the alpha position of the carboxamide An ethyl group is preferred for optimal activity. acs.org Levetiracetam acs.org
Replacement of picolinic acid moiety with o-hydroxy-substituted arylcarboxylic acids Can retain or enhance antifungal activity. nih.gov UK-2A analogues nih.gov
Stereochemical Requirements for Biological Efficacy

The stereochemistry of this compound and its analogues is a crucial factor governing their biological efficacy. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents that can be finely tuned to optimize interactions with chiral biological targets like proteins. nih.gov

For many pyrrolidine-based compounds, a specific stereoisomer demonstrates significantly higher biological activity. A prominent example is Levetiracetam, which is the (S)-enantiomer of its chemical class. researchgate.net The (S)-configuration at the α-position of the butanamide side chain is critical for its high affinity to its specific binding site in the brain. acs.org In contrast, the (R)-enantiomer exhibits lower activity. researchgate.net This chiral selectivity underscores the importance of a precise spatial orientation for effective binding. researchgate.net

Further studies on analogues have reinforced the significance of stereochemistry. For instance, in a series of pyrrolidine analogues of pochonicine, only those with specific configurations, mirroring that of the natural product, displayed potent inhibitory activity against β-N-acetylhexosaminidases. nih.gov This demonstrates that both the core scaffold's stereochemistry and the orientation of its substituents are vital for biological function. nih.gov The design of chiral coformers for resolution often relies on creating a single, restrictive intermolecular motif, highlighting the directional nature of the interactions at play. researchgate.net

Interactive Table: Stereochemical Requirements

Compound/Analogue Class Active Stereoisomer Key Finding
Levetiracetam (S)-enantiomer acs.orgresearchgate.net The (S)-configuration is essential for high-affinity binding to its specific brain binding site. acs.org
Pyrrolidone acetamide analogues (S)-configuration at the α-position of the carboxamide acs.org The (S)-configuration is preferred for optimal activity. acs.org

Basicity and Nucleophilicity of Pyrrolidine Nucleus in Biological Context

The nitrogen atom within the pyrrolidine ring imparts both basicity and nucleophilicity to the molecule, properties that are fundamental to its biological interactions. nih.gov The basicity of the pyrrolidine nucleus, characterized by the pKa of its conjugate acid, is influenced by substituents on the ring. researchgate.netnih.gov For instance, electron-withdrawing groups can significantly decrease basicity. researchgate.net This modulation of basicity can affect the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and ability to form ionic bonds with biological targets. nih.gov

The nucleophilicity of the pyrrolidine nitrogen is also a key feature. researchgate.net In fact, the nucleophilic character of pyrrolidine is considered superior to that of its acyclic counterpart, diethylamine, because the ring structure 'ties back' the alkyl substituents. researchgate.net This enhanced nucleophilicity makes the nitrogen a prime site for substitutions, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

Interactive Table: Physicochemical Properties of the Pyrrolidine Nucleus

Property Description Biological Relevance
Basicity The nitrogen atom of the pyrrolidine ring acts as a base. nih.gov The pKaH of unsubstituted pyrrolidine is approximately 11.3. researchgate.net Influences ionization state at physiological pH, affecting solubility, membrane permeability, and receptor binding. nih.gov

| Nucleophilicity | The pyrrolidine nitrogen is a potent nucleophile, often more so than acyclic secondary amines. researchgate.net | The nitrogen is a common site for substitution in drug design and can be involved in covalent interactions with biological targets. nih.gov |

Applications of 2 Pyrrolidin 1 Yl Butanamide As an Organic Synthetic Intermediate

Role in the Synthesis of Complex Pharmaceutical Scaffolds

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. The pyrrolidine (B122466) ring is a privileged scaffold, meaning it is frequently found in approved drugs and natural products. nih.govmdpi.com The compound 2-(Pyrrolidin-1-yl)butanamide can be seen as a decorated pyrrolidine scaffold, where the butanamide side chain can be further elaborated.

For instance, the amide group within the butanamide moiety can undergo a variety of chemical reactions. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form new amide bonds, a common linkage in pharmaceutical agents. Alternatively, the amide can be reduced to an amine, providing another point of diversification.

The pyrrolidine ring itself is a source of stereochemistry, which is crucial for the biological activity of many drugs. nih.gov The non-planar, sp3-hybridized nature of the ring allows for a three-dimensional exploration of chemical space that is often beneficial for target binding. nih.gov Derivatives of pyrrolidine are integral to the structure of numerous pharmaceuticals, and this compound can serve as a starting material for the synthesis of such derivatives. For example, derivatives of similar structures, such as pyrrolidine-2,5-diones, have been identified as promising scaffolds for the development of inhibitors of tumor necrosis factor α (TNF-α), which is implicated in autoimmune diseases. nih.gov

The synthesis of complex molecules often involves a convergent approach, where different fragments of the target molecule are synthesized separately and then joined together. In this context, a molecule like this compound can be a key fragment that is prepared and then coupled with other synthetic intermediates to assemble the final complex pharmaceutical scaffold.

Scaffold Feature Synthetic Potential Relevance in Pharmaceuticals
Pyrrolidine RingA versatile, non-planar scaffold that can be functionalized. nih.govA common motif in many approved drugs and natural products. nih.govmdpi.com
Butanamide MoietyThe amide group can be hydrolyzed, reduced, or coupled with other molecules.Amide bonds are a fundamental linkage in a wide range of pharmaceuticals.
StereochemistryThe chiral centers in the molecule are crucial for specific biological interactions. nih.govEnantiomerically pure drugs are often more effective and have fewer side effects.

Development of New Synthetic Pathways Utilizing the Butanamide Moiety

The butanamide moiety of this compound is not only a point for diversification but also a functional group that can be leveraged to develop novel synthetic pathways. The reactivity of the amide and the adjacent methylene (B1212753) groups can be exploited to form new carbon-carbon and carbon-heteroatom bonds.

Research into the chemical reactivity of related structures, such as 2-pyrrolidinones, has explored reactions like additions, nucleophilic substitutions, eliminations, and reductions. researchgate.net These studies provide insights into the potential transformations that the butanamide portion of this compound could undergo. For example, the α-carbon to the carbonyl group of the amide can potentially be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This would allow for the introduction of new substituents at this position, further expanding the molecular diversity that can be generated from this starting material.

Furthermore, the development of new catalytic systems can enable previously challenging transformations on the butanamide moiety. For example, advances in transition-metal catalysis could allow for the direct C-H activation of the butanamide chain, providing a highly efficient way to introduce new functional groups without the need for pre-functionalization.

The study of related butanamide compounds, such as 2,2-diphenyl-4-(piperidin-1-yl)butanamide, which is an intermediate in the synthesis of several active pharmaceutical ingredients, highlights the importance of the butanamide core in drug synthesis. nih.gov The synthetic routes developed for these related molecules can often be adapted to this compound, providing chemists with a toolbox of reactions to manipulate this versatile intermediate.

Reaction Type Potential Transformation on Butanamide Moiety Significance in Synthetic Chemistry
Nucleophilic Acyl SubstitutionConversion of the amide to esters, carboxylic acids, or other amides.Allows for the introduction of a wide variety of functional groups.
ReductionConversion of the amide carbonyl to a methylene group (amine formation).Creates a new functional group (amine) with different reactivity.
Enolate ChemistryAlkylation or other reactions at the α-carbon to the carbonyl group.Enables the formation of new carbon-carbon bonds and the introduction of substituents.
C-H ActivationDirect functionalization of the carbon-hydrogen bonds on the butanamide chain.Offers a more atom-economical and efficient method for synthesis.

Future Directions in 2 Pyrrolidin 1 Yl Butanamide Research

Development of Novel Synthetic Methodologies

The advancement of research into 2-(Pyrrolidin-1-yl)butanamide and its analogues is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic strategies. While methods for synthesizing pyrrolidine-containing compounds exist, future research will likely focus on overcoming current limitations and exploring new chemical pathways.

Key areas for future synthetic development include:

Stereoselective Synthesis : Given that the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of highly stereoselective synthetic routes is paramount. Future methodologies will likely aim for the asymmetric synthesis of specific enantiomers of this compound, potentially utilizing chiral catalysts or proline-derived starting materials to achieve high enantiomeric excess. mdpi.com

Green Chemistry Approaches : There is a growing emphasis on sustainable chemical processes. Future synthetic protocols are expected to incorporate green chemistry principles, such as the use of solvent-free reaction conditions, microwave-assisted synthesis, or catalyst-free methods to reduce environmental impact. researchgate.net For instance, one-pot, multi-component reactions under solvent-free conditions via grinding have been shown to be effective for synthesizing novel 2-pyrrolidinone (B116388) derivatives and could be adapted for this compound class. researchgate.net

Combinatorial Chemistry and High-Throughput Synthesis : To explore the structure-activity relationships of this compound analogues efficiently, the development of synthetic routes amenable to combinatorial chemistry and automated high-throughput synthesis will be crucial. This would enable the rapid generation of a diverse library of related compounds for biological screening.

Researchers have already developed novel two-step methods for synthesizing related compounds like 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide. These strategies, which might involve the alkylation of an amino butyrate (B1204436) derivative followed by cyclization, could be adapted and optimized for the synthesis of this compound.

Advanced Structural and Conformational Investigations

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to elucidating its interaction with biological targets. While initial structural studies have been performed on related molecules, future research will employ more advanced and integrated analytical techniques.

Future investigations in this area will likely focus on:

High-Resolution Crystallography : Obtaining high-resolution X-ray crystal structures of this compound and its enantiomers is a key objective. Such studies can reveal precise bond lengths, bond angles, and the conformation of the pyrrolidine (B122466) ring (e.g., envelope or half-chair conformations). researchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictates crystal packing and can influence physicochemical properties like solubility. researchgate.net

Advanced NMR Spectroscopy : While standard ¹H and ¹³C NMR are routine, advanced NMR techniques, including two-dimensional methods (COSY, HSQC, HMBC) and solid-state NMR, can provide detailed insights into the molecule's conformation and dynamics in solution and the solid state.

Computational and Theoretical Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), will continue to be a powerful tool for complementing experimental data. nih.gov These methods can be used to predict molecular structure, vibrational frequencies (FT-IR and Raman spectra), and electronic properties (HOMO-LUMO analysis). researchgate.netnih.gov Such computational studies can help in interpreting experimental spectra and understanding the molecule's reactivity and conformational preferences. nih.govnih.gov

Studies on the closely related compound (S)-2-(2-oxopyrrolidin-1-yl) butanamide have utilized a combination of FT-IR, FT-Raman, and DFT calculations to perform a complete vibrational analysis and assign NMR chemical shifts. nih.gov Future work will likely extend these integrated approaches to this compound to build a comprehensive structural and conformational profile.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Identifying the precise molecular targets and mechanisms of action for this compound is a critical frontier for future research. While related pyrrolidine and pyrrolidinone derivatives have shown a range of biological activities, the specific pathways modulated by this compound remain to be fully explored.

Future research should be directed towards:

Target Identification and Validation : Utilizing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the specific proteins or enzymes that this compound interacts with.

Enzyme Inhibition Assays : Based on the activities of similar compounds, it would be prudent to screen this compound for inhibitory effects against various enzyme families. For instance, novel pyrrolidinone derivatives have been synthesized and found to be potent inhibitors of the autotaxin (ATX) enzyme, which is involved in inflammatory conditions and cancer. nih.gov Other related structures have been investigated as potential inhibitors of cyclooxygenase (COX-1/COX-2) enzymes and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

In Silico Docking and Molecular Dynamics : Computational docking simulations can predict the binding affinity and orientation of this compound within the active site of potential target proteins. researchgate.netresearchgate.net These studies can guide further experimental work and provide insights into the specific molecular interactions driving the biological effect. For example, docking studies on pyrrolidine-pentanamide derivatives showed favorable binding to anti-malarial target proteins. researchgate.net

By systematically screening the compound against a panel of biologically relevant targets and employing computational tools, a clearer picture of its mechanism of action can be constructed, revealing its potential therapeutic applications.

Design and Synthesis of New Analogues for Specific Research Applications

The core structure of this compound serves as a valuable scaffold for the design and synthesis of new analogues with tailored properties and enhanced biological activity. Structure-based drug design and medicinal chemistry strategies will be central to these efforts.

Future directions in analogue development include:

Structure-Activity Relationship (SAR) Studies : Systematically modifying different parts of the this compound molecule—such as the ethyl group on the butanamide chain or substituents on the pyrrolidine ring—and evaluating the impact of these changes on biological activity. This will help to build a comprehensive SAR profile.

Bioisosteric Replacement : Replacing key functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the amide group could be replaced with other functionalities to explore different hydrogen bonding patterns and metabolic stabilities.

Target-Oriented Synthesis : Designing and synthesizing analogues specifically aimed at targets identified in mechanistic studies (as described in 8.3). For example, if this compound shows affinity for a particular enzyme, analogues can be designed to optimize interactions with the enzyme's active site. nih.gov Research into pyrrolidine derivatives has led to the development of potent inhibitors for specific targets, such as autotaxin, by incorporating functionalities like boronic acids or hydroxamic acids. nih.gov Similarly, novel pyrrolidine-containing sphingomimetics have been designed to induce apoptosis for potential anticancer applications. elsevierpure.com

The creation of a library of novel analogues will be a crucial step in translating the initial promise of the this compound scaffold into compounds with specific and potent research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(Pyrrolidin-1-yl)butanamide?

  • Answer : The synthesis typically involves a multi-step approach, including nucleophilic substitution and amidation. For example, pyrrolidine derivatives can react with butanamide precursors under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Purification often employs column chromatography or recrystallization. Reaction yields (up to 93%) depend on stoichiometric ratios and inert atmosphere maintenance .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Answer : Key techniques include:

  • NMR spectroscopy : To confirm proton environments (e.g., δ 3.33–3.30 ppm for pyrrolidine protons in DMSO-d₆) .
  • HPLC/MS : For purity assessment and molecular weight verification.
  • X-ray crystallography : To resolve stereochemistry in chiral derivatives, as demonstrated in enantiomerically pure analogs .

Q. How is the biological activity of this compound initially screened in pharmacological studies?

  • Answer : Initial screens often involve:

  • Enzyme inhibition assays : Testing interactions with targets like Kv7.2 channels, where analogs showed IC₅₀ values in the nanomolar range .
  • Cellular viability assays : Assessing cytotoxicity in cell lines (e.g., HEK293) to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of pyrrolidinylbutanamide derivatives?

  • Answer : Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 hours → 2 hours) while maintaining yield .
  • Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in aryl-pyrrolidine bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How to address contradictions in structure-activity relationship (SAR) data for analogs with varying substituents?

  • Answer :

  • Comparative molecular field analysis (CoMFA) : Maps steric/electronic effects of substituents (e.g., propyl vs. phenyl groups) on bioactivity .
  • Free-energy perturbation (FEP) calculations : Predicts binding affinity changes caused by structural modifications .

Q. What mechanistic approaches are used to confirm target engagement of this compound in neurological pathways?

  • Answer : Advanced methods include:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics to ion channels (e.g., Kv7.2) .
  • Cryo-EM : Visualizes compound-channel interactions at near-atomic resolution .
  • Patch-clamp electrophysiology : Measures real-time modulation of ion currents in neurons .

Q. How to resolve enantiomeric purity challenges in stereoisomeric derivatives of this compound?

  • Answer :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

Q. What strategies validate the crystallographic structure of this compound derivatives?

  • Answer :

  • Single-crystal XRD : Resolves bond lengths/angles (e.g., C-N bond = 1.47 Å) and hydrogen-bonding networks .
  • Density functional theory (DFT) : Computationally validates experimental geometries .

Notes

  • Methodological Focus : Emphasized experimental design, data reconciliation, and advanced characterization techniques.
  • Structural Analysis : Highlighted XRD and computational validation for stereochemical accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.